Ácido 5-acetil-2-amino-4-hidroxibenzoico

Descripción general

Descripción

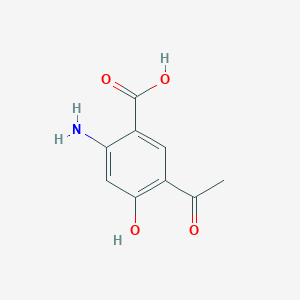

5-Acetyl-2-amino-4-hydroxybenzoic acid is a compound characterized by its acetyl, amino, and hydroxy functional groups. It is known for its potential use as a pharmaceutical intermediate or as a building block in the synthesis of biologically active compounds . The molecular formula of 5-Acetyl-2-amino-4-hydroxybenzoic acid is C9H9NO4, and it has a molecular weight of 195.17 g/mol .

Aplicaciones Científicas De Investigación

5-Acetyl-2-amino-4-hydroxybenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

It is structurally similar to aminosalicylic acid , which targets Mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibitsfolic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Related compounds like hydroxybenzoic acids are involved in the biosynthesis of phenolic compounds present in foods .

Pharmacokinetics

The compound’s boiling point is456.1ºC at 760mmHg, and its density is 1.454g/cm3 .

Action Environment

When handling 5-Acetyl-2-amino-4-hydroxybenzoic acid, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that 5-Acetyl-2-hydroxybenzoic acid, a related compound, is generated in the body under inflammatory conditions and has immunomodulatory effects .

Molecular Mechanism

Benzoic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .

Metabolic Pathways

It is known that benzoic acid derivatives can be involved in various metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid typically involves the acetylation of 2-amino-4-hydroxybenzoic acid. This can be achieved through the reaction of 2-amino-4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production methods for 5-Acetyl-2-amino-4-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 5-Acetyl-2-amino-4-hydroxybenzoic acid .

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-2-amino-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 5-acetyl-2-amino-4-ketobenzoic acid or 5-acetyl-2-amino-4-carboxybenzoic acid.

Reduction: Formation of 5-acetyl-2-amino-4-hydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the acetyl group.

4-Hydroxybenzoic acid: Lacks both the amino and acetyl groups.

Mesalazine (5-aminosalicylic acid): Used in the treatment of inflammatory bowel disease.

Uniqueness

5-Acetyl-2-amino-4-hydroxybenzoic acid is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Actividad Biológica

5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS No. 115651-29-1) is a compound notable for its diverse biological activities, primarily due to the presence of acetyl, amino, and hydroxy functional groups. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

5-Acetyl-2-amino-4-hydroxybenzoic acid is structurally related to aminosalicylic acid, which is known for its role in inhibiting folic acid synthesis in bacteria. The unique combination of functional groups in this compound influences its reactivity and biological activity, making it a significant candidate for pharmaceutical development.

The biological activity of 5-acetyl-2-amino-4-hydroxybenzoic acid can be attributed to several mechanisms:

- Inhibition of Folic Acid Synthesis : Similar to aminosalicylic acid, it may inhibit the enzyme pteridine synthetase, crucial for folic acid synthesis in Mycobacterium tuberculosis.

- Antioxidant Activity : The hydroxy group allows the compound to act as a scavenger of free radicals, contributing to its antioxidant properties .

- AChE Inhibition : Studies have shown that related hydroxybenzoic acids can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Research indicates that 5-acetyl-2-amino-4-hydroxybenzoic acid exhibits antimicrobial properties against various pathogens. Its structural similarity to known antibiotics suggests potential applications in treating infections caused by resistant strains of bacteria.

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the compound's analgesic and anti-inflammatory effects. For instance, an in-vivo study demonstrated that derivatives of 5-acetyl-2-amino-4-hydroxybenzoic acid showed significant anti-nociceptive activity in mice models, outperforming traditional analgesics like acetaminophen . The compound's ability to reduce edema formation further supports its anti-inflammatory potential.

Case Studies

- In-Vivo Analgesic Activity : A study conducted on Swiss mice evaluated the analgesic effects using various pain models (writhing test, hot plate test). The results indicated that 5-acetyl-2-amino-4-hydroxybenzoic acid exhibited superior pain relief compared to standard analgesics .

- Acetylcholinesterase Inhibition : In a comparative study involving multiple hydroxybenzoic acids, 5-acetyl-2-amino-4-hydroxybenzoic acid demonstrated competitive inhibition against AChE with an IC50 value indicating effective binding at physiological concentrations .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Boiling Point | 456.1ºC |

| Density | 1.454 g/cm³ |

Propiedades

IUPAC Name |

5-acetyl-2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4(11)5-2-6(9(13)14)7(10)3-8(5)12/h2-3,12H,10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGMYWLVDNFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379568 | |

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115651-29-1 | |

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.